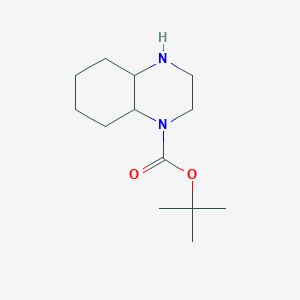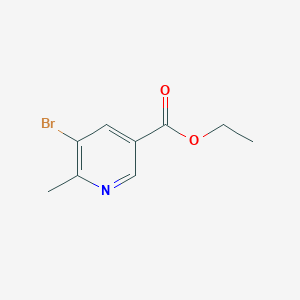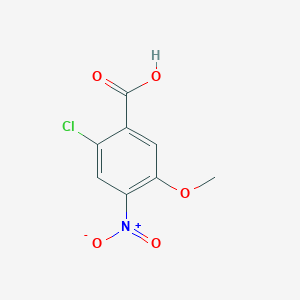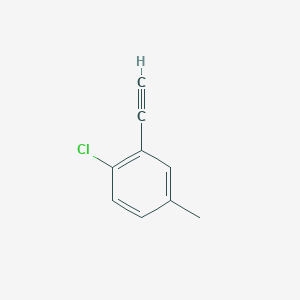
4-Methoxybutane-1-sulfonamide
Overview
Description
4-Methoxybutane-1-sulfonamide is a sulfonamide with the molecular formula C5H13NO3S . It is used in pharmaceutical testing .
Synthesis Analysis
Sulfonamides, including 4-Methoxybutane-1-sulfonamide, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The synthesis of sulfonamides has been intensively studied and has flourished over time . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular structure of 4-Methoxybutane-1-sulfonamide is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Sulfonamides, including 4-Methoxybutane-1-sulfonamide, undergo various chemical reactions. These include cleavage of the sulfonamide bond as well as SO2 extrusion . In addition to their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Scientific Research Applications
Environmental Degradation of Sulfonamides
A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation has been identified for eliminating sulfonamide antibiotics, highlighting an unusual degradation pathway by Microbacterium sp. This mechanism, initiated by ipso-hydroxylation, results in the degradation of various sulfonamides, suggesting a potential environmental bioremediation approach to address the persistence of these compounds and mitigate antibiotic resistance propagation (Ricken et al., 2013).
Synthesis and Applications in Medicinal Chemistry
The synthesis of novel sulfonamide derivatives with potential antimicrobial activities indicates the broad application of sulfonamide moiety in drug discovery. This includes the creation of new compounds expected to possess bactericidal and fungicidal activities, suggesting a continual interest in sulfonamide-based structures for developing new therapeutic agents (El-Mariah & Nassar, 2008).
Polymers with pH- and CO2-Responsive Properties
Research into pH- and CO2-responsive sulfonamide-containing polymers through RAFT polymerization reveals the potential for these materials in various biological and environmental applications. The synthesis of homopolymers demonstrates the influence of the sulfonamide group on polymer solubility and responsiveness, pointing towards innovative applications in drug delivery systems and smart materials (Abel et al., 2015).
Antitumor and Antimicrobial Activity
Studies on sulfonamide incorporation into medicinal compounds highlight their significance in anticancer and antimicrobial applications. The synthesis and evaluation of sulfanilamide derivatives have revealed their potential as nanomolar inhibitors for specific cancer-related enzymes, presenting a promising avenue for antitumor and antimetastasis drug development (Congiu et al., 2014).
Analytical Detection in Food and Environmental Samples
The development of methods for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography (HPLC) showcases the importance of accurate and sensitive analytical techniques. This facilitates the monitoring of sulfonamide levels in food products, ensuring compliance with safety standards and reducing the risk of antibiotic resistance (Premarathne et al., 2017).
Future Directions
Sulfonamides, including 4-Methoxybutane-1-sulfonamide, have been the subject of ongoing research due to their potential applications in medicine and other areas . The synthesis of these important sulfur-containing compounds and their subsequent transformations to other sulfur (VI) derivatives are areas of active research .
properties
IUPAC Name |
4-methoxybutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCXBJGICKBAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutane-1-sulfonamide | |
CAS RN |
1343838-10-7 | |
| Record name | 4-methoxybutane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)

![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)










